molecular formula C16H14BrNO3S B4134782 2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B4134782
M. Wt: 380.3 g/mol
InChI Key: KTHVEAVNOZOCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPTAA and has been found to exhibit a wide range of biochemical and physiological effects. The purpose of

Mechanism of Action

The exact mechanism of action of BPTAA is not fully understood. However, it has been proposed that BPTAA exerts its effects by inhibiting various enzymes and signaling pathways that are involved in the regulation of various biological processes. For example, BPTAA has been found to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
BPTAA has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects of BPTAA include:
1. Anticancer Activity: BPTAA has been found to exhibit potent anticancer activity against various types of cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
2. Neuroprotective Effects: BPTAA has been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-Inflammatory Effects: BPTAA has been found to exhibit anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

BPTAA has several advantages as a research tool. It exhibits potent biological activity and has been extensively studied for its potential applications in various areas of research. However, there are also some limitations associated with the use of BPTAA in lab experiments. For example, it can be difficult to obtain pure samples of BPTAA, and its synthesis can be time-consuming and expensive.

Future Directions

There are several future directions for research on BPTAA. Some of the key areas of research include:
1. Development of Novel Anticancer Agents: BPTAA has shown promising results as an anticancer agent, and further research is needed to develop more potent and selective analogs.
2. Neurological Disorders: BPTAA has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its potential in these areas.
3. Inflammation: BPTAA has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis, and further research is needed to explore its potential in these areas.
Conclusion:
In conclusion, BPTAA is a synthetic compound that exhibits a wide range of biochemical and physiological effects. It has been extensively studied for its potential applications in various areas of research, including cancer research, neurological disorders, and inflammation. The synthesis of BPTAA is complex, and obtaining pure samples can be challenging. However, BPTAA has shown promising results as a research tool, and further research is needed to explore its potential in various areas of research.

Scientific Research Applications

BPTAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the key areas of research where BPTAA has been used include:
1. Cancer Research: BPTAA has been found to exhibit potent anticancer activity against various types of cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
2. Neurological Disorders: BPTAA has been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: BPTAA has been found to exhibit anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHVEAVNOZOCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
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2-[(4-bromophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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